tert-butyl 2,4-dichloro-5-oxo-7H-pyrrolo[3,4-b]pyridine-6-carboxylate
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Overview
Description
Tert-butyl 2,4-dichloro-5-oxo-7H-pyrrolo[3,4-b]pyridine-6-carboxylate is an organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a tert-butyl ester group, two chlorine atoms, and a pyrrolo[3,4-b]pyridine core. Its molecular formula is C12H12Cl2N2O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,4-dichloro-5-oxo-7H-pyrrolo[3,4-b]pyridine-6-carboxylate typically involves multiple steps. One common method includes the reaction of 2,4-dichloro-5-nitropyridine with tert-butyl acetoacetate under basic conditions, followed by cyclization and reduction steps to form the desired product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as palladium on carbon for the reduction step .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,4-dichloro-5-oxo-7H-pyrrolo[3,4-b]pyridine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group in the precursor can be reduced to an amine using reducing agents like palladium on carbon or hydrogen gas.
Cyclization Reactions: The formation of the pyrrolo[3,4-b]pyridine core involves cyclization reactions that are facilitated by acidic or basic catalysts.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like triethylamine.
Reduction: Palladium on carbon, hydrogen gas, or other reducing agents.
Cyclization: Acidic or basic catalysts, solvents like ethanol or methanol.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups replacing the chlorine atoms or modifications to the pyrrolo[3,4-b]pyridine core .
Scientific Research Applications
Tert-butyl 2,4-dichloro-5-oxo-7H-pyrrolo[3,4-b]pyridine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 2,4-dichloro-5-oxo-7H-pyrrolo[3,4-b]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
- Tert-butyl 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
Uniqueness
Tert-butyl 2,4-dichloro-5-oxo-7H-pyrrolo[3,4-b]pyridine-6-carboxylate is unique due to its specific substitution pattern and the presence of the pyrrolo[3,4-b]pyridine core. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C12H12Cl2N2O3 |
---|---|
Molecular Weight |
303.14 g/mol |
IUPAC Name |
tert-butyl 2,4-dichloro-5-oxo-7H-pyrrolo[3,4-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C12H12Cl2N2O3/c1-12(2,3)19-11(18)16-5-7-9(10(16)17)6(13)4-8(14)15-7/h4H,5H2,1-3H3 |
InChI Key |
YXJQVLXJYZVSKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1=O)C(=CC(=N2)Cl)Cl |
Origin of Product |
United States |
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